![molecular formula C9H8O4 B14403142 4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- CAS No. 87773-73-7](/img/structure/B14403142.png)
4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- is a heterocyclic compound that belongs to the family of furo[3,2-c]pyran-4-one derivatives.
Métodos De Preparación
The synthesis of 4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which then undergoes decarboxylation to yield the desired compound . Another approach involves the heating of I-Methoxypent-l-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts .
Análisis De Reacciones Químicas
4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out using common reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride . Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as a scaffold for the development of anticancer agents due to its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its potential use as a radical scavenger and cytotoxic agent . In the field of material science, this compound has been explored for its potential use in the synthesis of novel materials with unique properties .
Mecanismo De Acción
The mechanism of action of 4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by complexing with copper ions and altering the enzyme’s three-dimensional structure . This inhibition prevents the activation of tyrosinase and subsequently reduces melanin formation. Additionally, this compound has been found to interact with DNA, acting as a minor groove binder with high binding constants .
Comparación Con Compuestos Similares
4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- can be compared with other similar compounds, such as 5-hydroxy-2-methyl-4H-pyran-4-one (kojic acid) and 2-methyl-5-hydroxy-4H-pyran-4-one . While these compounds share structural similarities, they exhibit distinct biological activities and applications. For instance, kojic acid is widely used as a skin-lightening agent due to its ability to inhibit melanin synthesis, whereas 4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- has shown potential as an anticancer agent and radical scavenger .
Propiedades
Número CAS |
87773-73-7 |
|---|---|
Fórmula molecular |
C9H8O4 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-methylfuro[3,2-c]pyran-4-one |
InChI |
InChI=1S/C9H8O4/c1-5-2-8-7(9(11)12-5)3-6(4-10)13-8/h2-3,10H,4H2,1H3 |
Clave InChI |
VCTINQYQXSQILW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(O2)CO)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
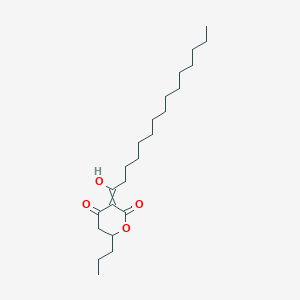
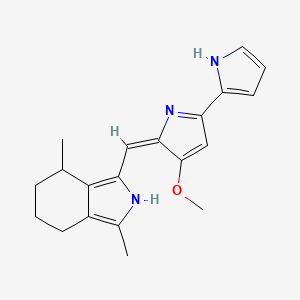
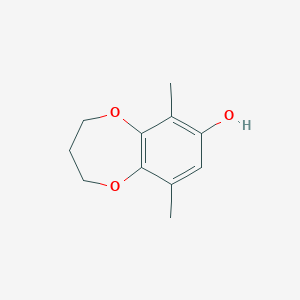
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
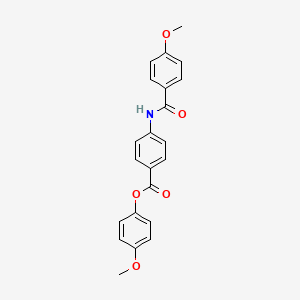
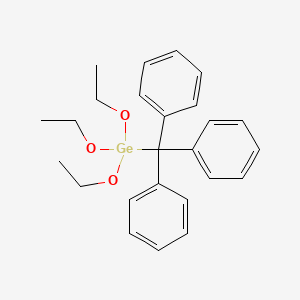
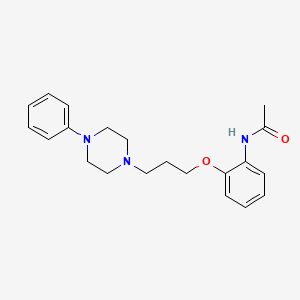
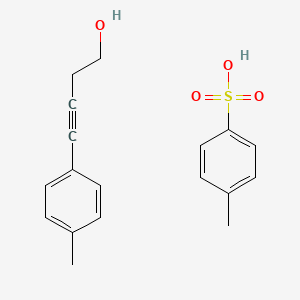
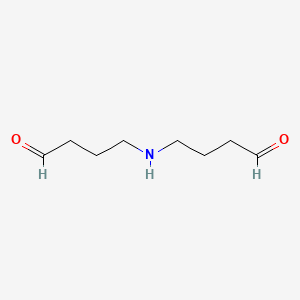

![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)

